molecular formula C15H18BrNOS B2519774 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 700349-37-7

4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B2519774
CAS No.: 700349-37-7
M. Wt: 340.28
InChI Key: NCQUIAHNAXPVSK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains a bromophenyl group, a thia-azaspirodecane core, and a ketone functional group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of cyclic ketones, amines, and thioglycolic acid. This reaction is often catalyzed by mesoporous MCM-41-supported Schiff base and CuSO4·5H2O in toluene, yielding high amounts of the desired spiro thiazolidinone derivatives . The reaction conditions are optimized to achieve high yields, often up to 97%, and the catalyst can be reused multiple times without significant loss of activity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as MCM-41-supported Schiff base and CuSO4·5H2O, is advantageous due to their recyclability and high catalytic activity . The scalability of these methods has been demonstrated, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membranes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is unique due to its specific substitution pattern and the presence of the bromophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNOS/c1-11-6-8-15(9-7-11)17(14(18)10-19-15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQUIAHNAXPVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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